N-(3-chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide
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Overview
Description
N-(3-chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide is a complex organic compound characterized by its unique structural features
Preparation Methods
The synthesis of N-(3-chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide involves several steps. Typically, the synthetic route includes the reaction of 3-chlorobenzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-methoxy-4-(pentyloxy)benzaldehyde under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(3-chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
N-(3-chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide: This compound has a similar structure but with a chlorine atom at the para position, which may result in different chemical and biological properties.
N-(3-chlorophenyl)-2-cyano-3-[4-methoxy-3-(pentyloxy)phenyl]prop-2-enamide: The position of the methoxy and pentyloxy groups is reversed, which can affect the compound’s reactivity and interactions with biological targets.
N-(3-chlorophenyl)-2-cyano-3-[3-methoxy-4-(butyloxy)phenyl]prop-2-enamide: This compound has a butyloxy group instead of a pentyloxy group, which may influence its solubility and other physicochemical properties.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-3-4-5-11-28-20-10-9-16(13-21(20)27-2)12-17(15-24)22(26)25-19-8-6-7-18(23)14-19/h6-10,12-14H,3-5,11H2,1-2H3,(H,25,26)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWUGSLBMFDFAU-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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